molecular formula C8H6N2O3S B3054321 4-Methoxy-2-nitrophenylthiocyanate CAS No. 59607-71-5

4-Methoxy-2-nitrophenylthiocyanate

Cat. No.: B3054321
CAS No.: 59607-71-5
M. Wt: 210.21 g/mol
InChI Key: NZBABHFYCIWRBJ-UHFFFAOYSA-N
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Description

4-Methoxy-2-nitrophenylthiocyanate is an organic compound with the molecular formula C8H6N2O3S and a molecular weight of 210.21 g/mol . It is also known as thiocyanic acid 4-methoxy-2-nitrophenyl ester. This compound is characterized by the presence of a methoxy group (-OCH3), a nitro group (-NO2), and a thiocyanate group (-SCN) attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

4-Methoxy-2-nitrophenylthiocyanate can be synthesized through several methods. One common method involves the reaction of 4-methoxy-2-nitroaniline with thiophosgene in the presence of a base . The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions. Another method involves the reaction of 4-methoxy-2-nitrophenol with ammonium thiocyanate in the presence of a catalyst . Industrial production methods may vary, but they generally involve similar reaction conditions and reagents.

Chemical Reactions Analysis

4-Methoxy-2-nitrophenylthiocyanate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, metal hydrides, and strong oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-methoxy-2-nitrophenylthiocyanate involves its reactivity with nucleophiles such as amino groups in proteins. The thiocyanate group can form covalent bonds with these nucleophiles, leading to the modification of protein structure and function . This reactivity makes it useful in the study of enzyme inhibition and protein modification.

Comparison with Similar Compounds

4-Methoxy-2-nitrophenylthiocyanate can be compared with other similar compounds such as 4-methoxy-2-nitroaniline and 4-methoxy-2-nitrophenol . While these compounds share some structural similarities, this compound is unique due to the presence of the thiocyanate group, which imparts distinct reactivity and applications. Other similar compounds include 2-methoxy-4-nitrophenyl isothiocyanate and benzoylphenyl thiocyanates .

Properties

IUPAC Name

(4-methoxy-2-nitrophenyl) thiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S/c1-13-6-2-3-8(14-5-9)7(4-6)10(11)12/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBABHFYCIWRBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)SC#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5069338
Record name Thiocyanic acid, 4-methoxy-2-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5069338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59607-71-5
Record name Thiocyanic acid, 4-methoxy-2-nitrophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59607-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiocyanic acid, 4-methoxy-2-nitrophenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059607715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiocyanic acid, 4-methoxy-2-nitrophenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Thiocyanic acid, 4-methoxy-2-nitrophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5069338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A sample of 3-nitro-4-aminoanisole (13.5 g, 80 mmol) was dissolved in water (100 mL) and concentrated H2SO4 (44 mL), cooled to 0° C., and diazotized with a solution of sodium nitrite (14.3 g, 207.2 mmol) in water (25 mL) while maintaining a temperature no greater than 5° C. The resulting solution was added dropwise with vigorous stirring to a solution of crystalline cobalt chloride (42 g, 176 mmol) and potassium thiocyanate (25.6 g, 264 mmol) in water (100 mL), after which the mixture was stirred at 0-10° C. for 3 h and allowed to stand overnight. It was then stirred at 50° C. for 16 h until nitrogen evolution had ceased. The precipitate was removed by filtration, washed with water, and dried at 80° C. to give 4-methoxy-2-nitro-1-thiocyanatobenzene (intermediate 22) (9.82 g, 58%). mp: 127-128° C.
Quantity
13.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
44 mL
Type
reactant
Reaction Step Two
Quantity
14.3 g
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
potassium thiocyanate
Quantity
25.6 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
cobalt chloride
Quantity
42 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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